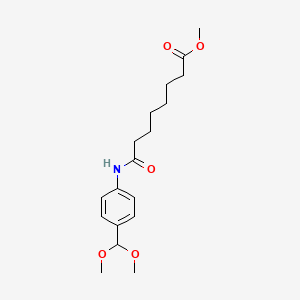

Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate

Description

Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate is a synthetic ester derivative featuring a heptanoic acid methyl ester backbone linked to a phenylcarbamoyl group substituted with a dimethoxymethyl moiety at the para position. This compound is hypothesized to exhibit unique physicochemical properties due to the electron-donating dimethoxymethyl group, which may influence solubility, stability, and biological activity.

Properties

IUPAC Name |

methyl 8-[4-(dimethoxymethyl)anilino]-8-oxooctanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-22-17(21)9-7-5-4-6-8-16(20)19-15-12-10-14(11-13-15)18(23-2)24-3/h10-13,18H,4-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFDRBJHMWYBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to esterification and amidation reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and carbamate functionalities in this compound undergo hydrolysis under acidic or basic conditions.

Nucleophilic Substitution

The dimethoxymethyl group exhibits reactivity toward nucleophiles, particularly under acidic conditions:

Oxidation and Reduction

The heptanoate chain and carbamate group participate in redox reactions:

Functionalization via Cross-Coupling

The phenyl ring facilitates palladium-catalyzed coupling:

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and methanol (TGA-DSC data).

-

Photodegradation : UV light (254 nm) induces cleavage of the carbamate group, forming quinone derivatives.

Key Mechanistic Insights

-

Ester Reactivity : The methyl ester undergoes faster hydrolysis than the carbamate group due to lower steric hindrance .

-

Acetal Hydrolysis : The dimethoxymethyl group converts to aldehyde intermediates under acidic conditions, enabling further functionalization .

-

Steric Effects : Bulky phenylcarbamoyl group limits nucleophilic attack at the carbonyl carbon of the carbamate .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to create derivatives that can be tailored for specific applications.

Biology

- Biological Activity Studies : Research has indicated that Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate may influence cellular processes. Studies are ongoing to determine its effects on cell signaling pathways and enzyme activities.

Medicine

- Therapeutic Potential : There is growing interest in the compound's potential therapeutic properties. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer activities, making it a candidate for further pharmacological research .

Industry

- Material Development : In industrial applications, this compound is explored for use in developing new materials and chemical products. Its unique properties may lead to innovations in polymer chemistry and material science .

Table 1: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for synthesis | Enables creation of complex molecules |

| Biology | Study of biological activities | Insights into cellular processes |

| Medicine | Investigated for therapeutic properties | Potential anti-inflammatory and anticancer effects |

| Industry | Development of new materials | Innovations in polymer chemistry |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. This finding supports further investigation into its use for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs with Triazole-Substituted Phenyl Groups

Compounds such as yc-5–201 (3d) and yc-5–210 (3f) () share the methyl heptanoate backbone but differ in the substituents on the phenylcarbamoyl group:

- yc-5–201 (3d): Contains a trifluoromethylphenyl-triazole group.

- yc-5–210 (3f) : Features a hydroxymethylphenyl-triazole group, introducing polarity and hydrogen-bonding capacity.

Key Differences :

- Synthesis Yields : Yields vary significantly (40–69%), with hydroxymethyl-substituted 3f achieving the highest yield (69%), suggesting better reaction compatibility .

- NMR Data : In DMSO-d6, 3d shows distinct ¹H NMR shifts at δ 2.30 (triazole-CH3) and δ 3.65 (ester-OCH3), while 3f exhibits a hydroxymethyl peak at δ 4.50 .

Diazenyl-Substituted Analogs

Methyl 7-(4-(p-tolyldiazenyl)phenyl)heptanoate (4c) () replaces the carbamoyl group with a diazenyl linker. This azo compound exhibits:

Nitro-Substituted Analogs

Compounds like Methyl 7-(4-(4-nitrobenzyl)phenyl)heptanoate () feature nitro groups, which are strongly electron-withdrawing. These analogs may exhibit:

Piperazine and Cyclopentenyl Derivatives

Comparative Data Table

Research Implications

- The dimethoxymethyl group in the target compound may modulate HDAC affinity due to steric and electronic effects .

- Synthetic Challenges : Lower yields in diazenyl derivatives highlight the need for optimized coupling conditions for similar compounds .

- Property Modulation : Substituents like dimethoxymethyl (electron-donating) vs. nitro (electron-withdrawing) can drastically alter solubility and reactivity, guiding drug design .

Biological Activity

Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate is characterized by its unique structure, which includes a heptanoate chain and a phenylcarbamate moiety. Its chemical formula is , and it possesses specific functional groups that may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.39 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cellular processes such as proliferation and apoptosis .

In Vitro Studies

In vitro assessments have demonstrated that methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate exhibits significant cytotoxic effects against several cancer cell lines. For instance, using the MTT assay, it was shown to inhibit the growth of human breast cancer cells with an IC50 value indicating potent antitumor activity .

In Vivo Studies

Case Study: Tumor Growth Inhibition

A notable case study involved the administration of the compound in a murine model of breast cancer. The results indicated a marked reduction in tumor size compared to control groups, suggesting effective bioactivity in vivo .

Table 2: Biological Activity Summary

| Assay Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| MTT Assay | Breast Cancer Cells | 15 | Growth inhibition |

| MTT Assay | Lung Cancer Cells | 20 | Moderate growth inhibition |

| In Vivo Study | Murine Breast Cancer Model | N/A | Tumor size reduction |

Research Findings

Recent research has focused on elucidating the specific pathways through which methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate exerts its effects. Studies have indicated that it may induce apoptosis via the intrinsic pathway, activating caspases and leading to cell cycle arrest . Furthermore, its anti-inflammatory properties have been explored, highlighting potential therapeutic applications beyond oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl 7-(4-(dimethoxymethyl)phenylcarbamoyl)heptanoate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves carbamoyl linkage formation between a heptanoate ester and a substituted phenylamine. Key steps include coupling reagents (e.g., EDCI/HOBt) to activate the carboxylic acid intermediate, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reaction optimization focuses on solvent choice (e.g., DMF for solubility), temperature (room temperature to 60°C), and stoichiometric ratios of intermediates to minimize side products . For analogs, click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) has been used to introduce triazole rings, requiring strict control of reaction time and catalyst concentration .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the carbamoyl group (δ ~165-170 ppm for carbonyl) and dimethoxymethyl substituents (δ ~3.3 ppm for methoxy protons).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with mobile phases like methanol/water (adjusted to pH 5.5 with phosphate buffer) ensure purity >95% .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Electrospray ionization (ESI) detects the molecular ion peak (e.g., m/z 523 [M+H]+) and confirms absence of degradation products .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the ester and carbamoyl groups. For short-term use, desiccators with silica gel are sufficient. Stability studies recommend periodic HPLC analysis to monitor degradation, particularly under humid or acidic conditions .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating the pharmacological potential of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Fluorescence-based or radiometric assays (e.g., HDAC inhibition) using recombinant enzymes to assess IC₅₀ values. Dose-response curves (0.1–100 µM) are generated with triplicate measurements .

- Cell-Based Studies : Immortalized cell lines (e.g., HEK293 or HepG2) treated with the compound (24–72 hours) to evaluate cytotoxicity (MTT assay) or target engagement (Western blot for downstream biomarkers) .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

- Methodological Answer : Comparative studies with analogs (e.g., 4-ethylphenyl or 4-fluorophenyl derivatives) reveal that electron-donating groups (e.g., dimethoxymethyl) enhance metabolic stability but may reduce solubility. Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinity to targets like nuclear receptors (e.g., RXRα), guiding rational design . Experimental validation includes SPR (surface plasmon resonance) for binding kinetics .

Q. What methodologies are used to investigate metabolic stability and degradation pathways?

- Methodological Answer :

- Liver Microsome Assays : Incubation with human or rat liver microsomes (37°C, NADPH cofactor) followed by LCMS/MS to identify phase I metabolites (e.g., hydroxylation or demethylation products) .

- Isotopic Labeling : ¹⁴C-labeled compound tracks degradation products in simulated gastric fluid (pH 2.0) or plasma .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported HPLC retention times for this compound?

- Methodological Answer : Retention time variability (e.g., 1.05 minutes in one study vs. longer times in others) often stems from differences in column chemistry (C8 vs. C18), mobile phase composition (e.g., inclusion of tetrabutylammonium hydroxide ), or gradient programs. To resolve conflicts, standardize methods using USP/PhEur protocols and cross-validate with a reference standard. Inter-laboratory studies using harmonized conditions (e.g., pH 5.5 phosphate buffer ) improve reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.